Ethyl [(trimethylsilyl)sulfanyl]acetate
Description
Ethyl [(trimethylsilyl)sulfanyl]acetate is an organosulfur compound featuring a trimethylsilyl (TMS) group attached to a sulfanyl (S–) moiety, which is further bonded to an ethyl acetate backbone. This structure combines the electron-withdrawing ester group with the steric and electronic effects of the TMS group, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
49763-80-6 |
|---|---|
Molecular Formula |
C7H16O2SSi |
Molecular Weight |
192.35 g/mol |
IUPAC Name |
ethyl 2-trimethylsilylsulfanylacetate |
InChI |
InChI=1S/C7H16O2SSi/c1-5-9-7(8)6-10-11(2,3)4/h5-6H2,1-4H3 |
InChI Key |
NESNLQBNJVMHEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CS[Si](C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparison
Ethyl [(Trimethylsilyl)sulfanyl]acetate vs. Ethyl [(4-Methylphenyl)sulfonyl]acetate
- Structural Differences : The former has a sulfanyl (S–) group with a TMS substituent, while the latter features a sulfonyl (SO₂) group attached to a 4-methylphenyl ring (tosyl group) .
- Reactivity : The sulfanyl group in the TMS derivative is more nucleophilic, enabling thioether formation, whereas the sulfonyl group in the tosyl analog is electron-withdrawing, stabilizing adjacent carbanions for use in Michael additions or eliminations .
- Applications : The TMS-sulfanyl compound may serve as a protecting group for thiols in peptide synthesis, while the tosyl derivative is widely used in sulfonamide drug development .
This compound vs. Ethyl [(Ethoxycarbonothioyl)sulfanyl]acetate
- Functional Groups: The ethoxycarbonothioyl (SC(O)OEt) group in the latter introduces additional electrophilic character, enabling radical polymerization or chain-transfer reactions, unlike the TMS-sulfanyl variant .
- Synthesis: Both compounds can be synthesized via ethyl chloroacetate and thiol intermediates, but the ethoxycarbonothioyl derivative requires carbon disulfide and ethoxide for the dithiocarbamate formation .
Physicochemical Properties
Stability and Spectral Characteristics
- Hydrolytic Sensitivity : The TMS-sulfanyl bond is prone to cleavage under acidic or aqueous conditions, contrasting with the hydrolytically robust sulfonyl group in tosyl derivatives.
- NMR Signatures : The TMS group produces a distinct singlet at δ 0.1–0.3 ppm in ¹H NMR, while the ethyl ester group resonates as a quartet at δ 4.1–4.3 ppm (CH₂) and triplet at δ 1.2–1.4 ppm (CH₃).
Research Findings and Challenges
- Synthetic Challenges : Competitive O-silylation (up to 90% with HMPA additive) necessitates precise reaction control for C-silylation.
- Biological Relevance : Sulfanyl-acetates are key in antidiabetic and antimicrobial drug scaffolds, but the TMS group’s lipophilicity may enhance membrane permeability in drug candidates.
- Thermal Stability : TMS-sulfanyl derivatives decompose at lower temperatures (~150°C) compared to tosyl analogs (>200°C).
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